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Compound of Interest

ethyl 6-bromo-1H-indole-3-
Compound Name:
carboxylate

Cat. No.: B008564

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 6-
bromo-1H-indole-3-carboxylate, a marine-derived natural product. The information presented
herein is crucial for its identification, characterization, and utilization in research and drug
development.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for ethyl 6-bromo-1H-
indole-3-carboxylate.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.05 d 1.8 H-7
7.87 d 8.4 H-4
7.82 d 0.6 H-2
7.37 dd 8.4,1.8 H-5
4.39 q 7.2 -OCH2CH3
1.38 t 7.2 -OCH2CHS3
Solvent: (CD3)2CO
Table 2: 13C NMR Spectroscopic Data
Chemical Shift (8) ppm Assighment
164.90 C=0
137.21 C-7a
130.40 C-2
125.54 C-3a
124.01 C-5
122.84 C-4
115.59 C-6
114.93 C-7
108.79 C-3
60.00 -OCH2CH3
14.84 -OCH2CHS3
Solvent: (CD3)2CO
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Table 3: Mass Spectrometry Data

m/z Interpretation
269 [M+H]+ for 81Br
267 [M+H]+ for 79Br
224 [M+H - OCH2CH3]+ for 81Br
222 [M+H - OCH2CH3]+ for 79Br

lonization Method: Electron Impact (El)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found in the primary literature,

the following are predicted characteristic peaks based on the functional groups present in the

molecule.

Wavenumber (cm-1)

Functional Group

Vibration Mode

~3400 N-H (indole) Stretching
~3100-3000 C-H (aromatic) Stretching
~2980-2850 C-H (aliphatic) Stretching
~1700 C=0 (ester) Stretching
~1600, ~1470 C=C (aromaitic) Stretching
~1250 C-O (ester) Stretching
~1100 C-N Stretching
~800-600 C-Br Stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: NMR spectra were recorded on a Varian XL-300 spectrometer operating at
300 MHz for 1H NMR and 75.4 MHz for 13C NMR.

o Sample Preparation: A sample of ethyl 6-bromo-1H-indole-3-carboxylate was dissolved in
deuterated acetone ((CD3)2CO).

o Data Acquisition:

o 1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the
residual solvent peak.

o 13C NMR: The spectrum was acquired using a standard proton-decoupled pulse
sequence. Chemical shifts are reported in ppm relative to the solvent peak.

2.2. Mass Spectrometry (MS)

e Instrumentation: Mass spectra were obtained on a home-built spectrometer based on an
ELFS-4-162-8-Extranuclear quadrupole.

o Sample Introduction: The sample was introduced into the mass spectrometer, likely via a
direct insertion probe or after chromatographic separation.

« lonization: Electron Impact (EI) ionization was used to generate molecular ions and fragment

ions.

o Data Analysis: The resulting mass-to-charge ratios (m/z) of the ions were recorded and
analyzed to determine the molecular weight and fragmentation pattern of the compound.

2.3. Infrared (IR) Spectroscopy

A specific experimental protocol for the IR analysis of ethyl 6-bromo-1H-indole-3-carboxylate
was not detailed in the available literature. However, a general protocol for solid samples using
the KBr pellet method is as follows:

e Sample Preparation:
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o A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of
dry potassium bromide (KBr) powder in an agate mortar and pestle.

o The mixture is then transferred to a pellet press and compressed under high pressure to
form a thin, transparent pellet.

 Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such
as a Perkin-Elmer 337.

o Data Acquisition: The infrared spectrum is recorded over the appropriate wavenumber range
(typically 4000-400 cm-1). The resulting spectrum shows the absorption of infrared radiation
by the sample as a function of wavenumber.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like ethyl 6-bromo-1H-indole-3-carboxylate.
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General Workflow for Spectroscopic Characterization
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Caption: Spectroscopic Analysis Workflow.

« To cite this document: BenchChem. [Spectroscopic Data and Characterization of Ethyl 6-
Bromo-1H-indole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b008564+#ethyl-6-bromo-1h-indole-3-carboxylate-
spectroscopic-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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